molecular formula C6H10N6O B14012212 N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine CAS No. 19791-41-4

N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine

Cat. No.: B14012212
CAS No.: 19791-41-4
M. Wt: 182.18 g/mol
InChI Key: XLOFRICNVUHKOF-UHFFFAOYSA-N
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Description

N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is a chemical compound with the molecular formula C6H10N6O and a molecular weight of 182.183 g/mol It is known for its unique structure, which includes a pyrimidine ring substituted with nitroso and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine typically involves the reaction of appropriate pyrimidine derivatives with nitrosating agents under controlled conditions. One common method involves the use of dimethylamine and nitrosating agents such as sodium nitrite in acidic conditions to introduce the nitroso group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2-dimethyl-5-nitroso-pyrimidine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylamino and nitroso groups on the pyrimidine ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

19791-41-4

Molecular Formula

C6H10N6O

Molecular Weight

182.18 g/mol

IUPAC Name

2-N,2-N-dimethyl-5-nitrosopyrimidine-2,4,6-triamine

InChI

InChI=1S/C6H10N6O/c1-12(2)6-9-4(7)3(11-13)5(8)10-6/h1-2H3,(H4,7,8,9,10)

InChI Key

XLOFRICNVUHKOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)N)N=O)N

Origin of Product

United States

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